2-[3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid
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Overview
Description
2-[3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid is a synthetic organic compound that features a difluoromethyl group attached to an indazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoromethyl group can impart unique chemical and biological properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a suitable precursor, such as an indazole derivative, using difluoromethylating agents like ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often include the use of metal catalysts, such as copper or palladium, to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced difluoromethylating reagents and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indazole derivatives .
Scientific Research Applications
2-[3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, depending on its specific application .
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
Difluoromethylated indoles: These compounds share the difluoromethyl group but differ in their specific substitution patterns and resulting properties.
Uniqueness: 2-[3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid is unique due to its specific combination of the indazole ring and the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
2167584-36-1 |
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Molecular Formula |
C10H12F2N2O2 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetic acid |
InChI |
InChI=1S/C10H12F2N2O2/c11-10(12)9-6-3-1-2-4-7(6)14(13-9)5-8(15)16/h10H,1-5H2,(H,15,16) |
InChI Key |
GEPPWHSCRJBZRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CC(=O)O)C(F)F |
Purity |
95 |
Origin of Product |
United States |
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